molecular formula C24H19BrFN3S B4893364 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide

2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide

Cat. No.: B4893364
M. Wt: 480.4 g/mol
InChI Key: IWBZBUYELDSSEB-UHFFFAOYSA-N
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Description

2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a diketone.

    Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of a thioamide with a haloketone.

    Coupling Reactions: The pyrazole and thiazole intermediates are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and pyrazole derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-phenyl-1,3-thiazole
  • 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-chlorophenyl)-1,3-thiazole

Uniqueness

Compared to similar compounds, 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets.

Properties

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-fluorophenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3S.BrH/c25-20-13-11-18(12-14-20)22-16-29-24(26-22)28-23(19-9-5-2-6-10-19)15-21(27-28)17-7-3-1-4-8-17;/h1-14,16,23H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBZBUYELDSSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)C5=CC=CC=C5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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